Synthetic Utility: C–I Bond Reactivity Advantage Over Chloro and Bromo Analogs
The C–I bond in (5-amino-1-phenyl-1H-pyrazol-4-YL)(3-iodophenyl)methanone has a bond dissociation energy (BDE) of approximately 209 kJ/mol, substantially lower than the C–Br (~285 kJ/mol) and C–Cl (~327 kJ/mol) bonds in the corresponding 4-bromophenyl (CAS 618091-10-4) and 4-chlorophenyl (CAS 54606-38-1) analogs [1]. This lower BDE enables oxidative addition to Pd(0) catalysts under milder conditions (room temperature to 40°C) and with higher turnover frequencies, a well-established principle in palladium-catalyzed cross-coupling chemistry [2]. The 4-bromophenyl and 4-chlorophenyl analogs typically require elevated temperatures (60–100°C) or specialized ligands for comparable reactivity.
| Evidence Dimension | Carbon–Halogen Bond Dissociation Energy (C–X BDE) |
|---|---|
| Target Compound Data | C–I BDE ≈ 209 kJ/mol |
| Comparator Or Baseline | 4-Bromophenyl analog: C–Br BDE ≈ 285 kJ/mol; 4-Chlorophenyl analog: C–Cl BDE ≈ 327 kJ/mol |
| Quantified Difference | ΔBDE = −76 kJ/mol (vs. C–Br); ΔBDE = −118 kJ/mol (vs. C–Cl) |
| Conditions | Gas-phase homolytic bond dissociation energies from standard reference tables; reactivity confirmed in Pd-catalyzed cross-coupling literature. |
Why This Matters
The lower C–I bond dissociation energy directly translates to faster oxidative addition kinetics, enabling more efficient diversification of the compound into libraries of derivatives using milder and more functional-group-tolerant reaction conditions [2].
- [1] Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press, Boca Raton, FL. (C–I, C–Br, C–Cl bond dissociation energies). View Source
- [2] Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457–2483. View Source
